N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
Compounds related to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide have been synthesized and evaluated for different biological activities. For example, derivatives incorporating pyrimidine rings have been reported for their antimicrobial activities. Such compounds, synthesized through various chemical reactions, demonstrated moderate activity against certain microorganisms, indicating their potential as antimicrobial agents (Farag et al., 2009). Similarly, novel compounds with pyrimidine and 1,3,4-thiadiazole rings have been designed and showed selective herbicidal activity against specific plants, highlighting their utility in agricultural research (Liu & Shi, 2014).
Herbicidal and Anticancer Potentials
The synthesis of compounds like N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and its effectiveness as a herbicide was reported, showcasing the chemical's potential in developing new herbicidal agents (Liu et al., 2008). Furthermore, certain derivatives have been explored for their anticancer activities, presenting a foundation for the development of new anticancer therapies. The synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities, opens avenues for research in cancer treatment (Rahmouni et al., 2016).
Anticancer and Antimicrobial Synthesis
Compounds synthesized from similar chemical frameworks have been evaluated for their potential as anticancer agents. For instance, the creation of 3-heteroarylindoles aimed at anticancer applications shows the versatility and potential utility of these compounds in medicinal chemistry (Abdelhamid et al., 2016). The synthesis and biological evaluation of new compounds for antimicrobial, anti-inflammatory, and psychotropic activities further underscore the broad spectrum of research applications for these chemicals, demonstrating their multifaceted utility in drug discovery and pharmaceutical research (Zablotskaya et al., 2013).
Safety And Hazards
This involves studying the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves speculating on potential future research directions. It can include potential applications of the compound, modifications that could be made to improve its properties, and unanswered questions that could be addressed in future studies.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. In such cases, researchers often make predictions based on the compound’s structure and known properties of similar compounds.
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c18-10(1-4-17-5-2-11(19)16-13(17)20)15-12-14-8-3-6-21-7-9(8)22-12/h2,5H,1,3-4,6-7H2,(H,14,15,18)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWOUSYFRHVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
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